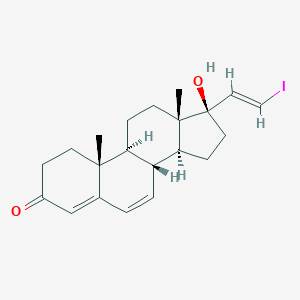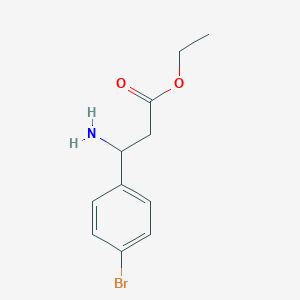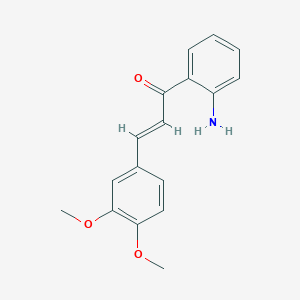
2'-Amino-3,4-dimethoxy-trans-chalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Amino-3,4-dimethoxy-trans-chalcone is a synthetic compound that has been widely studied for its potential medicinal properties. The compound belongs to the chalcone family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
2'-Amino-3,4-dimethoxy-trans-chalcone has been extensively studied for its potential medicinal properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. The compound has been tested on various cancer cell lines, including breast, lung, and prostate cancer cells. It has been found to induce cell cycle arrest and apoptosis in these cancer cells. The compound has also been tested on animal models of inflammation and has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 2'-Amino-3,4-dimethoxy-trans-chalcone is not fully understood. However, it is believed to exert its biological activities through various pathways. The compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2'-Amino-3,4-dimethoxy-trans-chalcone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the development of various diseases. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2'-Amino-3,4-dimethoxy-trans-chalcone in lab experiments is its high yield synthesis method. The compound is also stable and can be easily stored. However, one of the limitations is that the compound is not readily available commercially and needs to be synthesized in the lab.
Direcciones Futuras
There are several future directions for research on 2'-Amino-3,4-dimethoxy-trans-chalcone. One area of interest is the development of analogs of the compound with improved biological activities. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, the compound's pharmacokinetics and toxicity need to be further studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 2'-Amino-3,4-dimethoxy-trans-chalcone is a synthetic compound with potential medicinal properties. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. The synthesis method of the compound is straightforward, and it has been shown to have various biochemical and physiological effects. However, more research needs to be done to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone involves the condensation of 2-amino-3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at a moderate temperature. The product is obtained as a yellow crystalline solid with a high yield.
Propiedades
Nombre del producto |
2'-Amino-3,4-dimethoxy-trans-chalcone |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO3/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11H,18H2,1-2H3/b9-7+ |
Clave InChI |
DNLBNDYWSIFCME-VQHVLOKHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2N)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



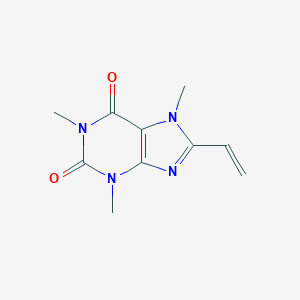
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

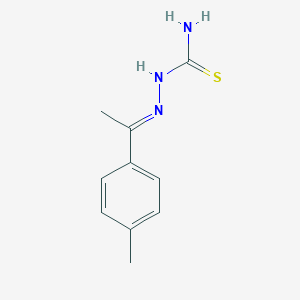
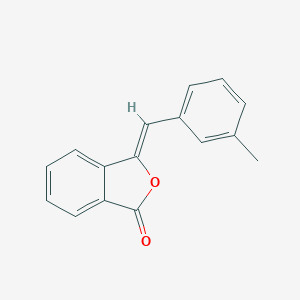
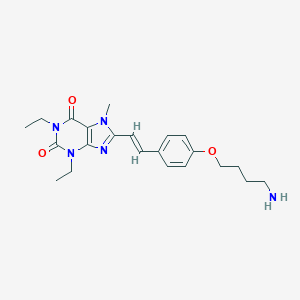
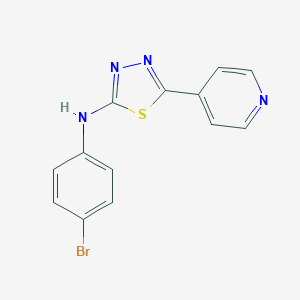

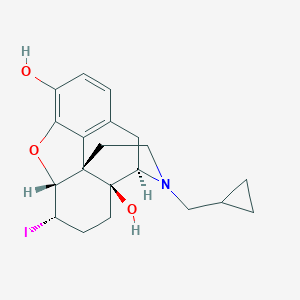
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
